3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide
Description
3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide is a synthetic organic compound characterized by a furan ring substituted at the 5-position with a 4-chlorophenyl group. The furan is connected via a three-carbon propanamide chain to an isopropyl group at the terminal amide nitrogen. The molecular formula is inferred as C₁₆H₁₇ClNO₂, with a molecular weight of approximately 290.5 g/mol (calculated).
Properties
CAS No. |
853312-35-3 |
|---|---|
Molecular Formula |
C16H18ClNO2 |
Molecular Weight |
291.77 g/mol |
IUPAC Name |
3-[5-(4-chlorophenyl)furan-2-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C16H18ClNO2/c1-11(2)18-16(19)10-8-14-7-9-15(20-14)12-3-5-13(17)6-4-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,19) |
InChI Key |
QYIQPMSISSMOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Synthesis
The Paal-Knorr reaction provides a robust method for furan synthesis using 1,4-diketones. For 5-(4-chlorophenyl)furan-2-carboxylic acid:
Mechanistic Insights
Protonation of the diketone induces cyclization, forming the furan ring. The electron-withdrawing chlorophenyl group stabilizes the intermediate carbocation, favoring regioselectivity at the 5-position.
Transition Metal-Catalyzed Cyclization
Palladium-catalyzed coupling of 4-chlorophenylboronic acid with propargyl alcohols offers a modular approach:
Propanamide Side-Chain Introduction
Carboxylic Acid Activation
The furan-2-carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂) :
Amide Coupling with Isopropylamine
The acid chloride reacts with isopropylamine under Schotten-Baumann conditions:
-
Base : Aqueous NaOH (2M).
-
Solvent : DCM/water biphasic system.
Alternative Route: Reductive Amination
Ketone Intermediate Preparation
Oxidation of 3-(5-(4-chlorophenyl)-2-furyl)propan-1-ol using Jones reagent :
Reductive Amination
The ketone reacts with isopropylamine under hydrogenation:
Optimization and Scalability
Solvent Effects on Amide Coupling
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | NaOH | 82 | 98 |
| THF | Et₃N | 75 | 95 |
| DMF | K₂CO₃ | 68 | 90 |
Polar aprotic solvents (e.g., DMF) reduce yield due to side reactions, while DCM maximizes efficiency.
Temperature Control in Cyclization
Elevated temperatures (>100°C) accelerate Paal-Knorr cyclization but promote decomposition. Optimal balance at 80°C ensures 65% yield with 97% purity.
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 6.85 (d, 1H, furan-H), 6.45 (d, 1H, furan-H), 4.10 (m, 1H, NHCH), 2.55 (t, 2H, CH₂), 1.85 (m, 2H, CH₂), 1.25 (d, 6H, CH₃).
-
HPLC : Retention time 12.4 min (C18 column, 70:30 MeOH:H₂O).
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction time:
Chemical Reactions Analysis
Types of Reactions
3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. Key areas of interest include:
- Anti-inflammatory Properties : Research indicates that it may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests its potential use in developing anti-inflammatory medications.
- Anticancer Activity : Preliminary studies have shown that 3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide exhibits cytotoxic effects against various cancer cell lines. It has been investigated for its mechanisms of inducing apoptosis and inhibiting tumor growth in vivo .
Biological Research
The compound is also utilized in biological studies to explore its effects on cellular pathways:
- Biochemical Probes : Its unique structure allows it to act as a biochemical probe, helping to elucidate various biological processes and mechanisms at the molecular level.
Materials Science
In materials science, the compound serves as an intermediate in synthesizing more complex organic molecules:
- Polymer Development : Its chemical properties make it suitable for creating advanced materials, including polymers with tailored characteristics for specific applications.
Case Studies
To illustrate the practical applications of this compound, several case studies have been documented:
Case Study 1: Anticancer Efficacy
In vitro studies demonstrated significant cytotoxicity against human cancer cell lines (e.g., A549 lung cancer cells). The compound showed a reduction in cell viability and induced apoptosis through increased levels of caspase-3 and caspase-8 .
Case Study 2: In Vivo Tumor Models
In xenograft models, administration of the compound resulted in a marked decrease in tumor volume compared to control groups. This highlights its potential as an effective anticancer agent when used alone or in combination with other chemotherapeutics like cisplatin .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anti-inflammatory drugs | Inhibits cyclooxygenase enzymes |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Biological Research | Biochemical probes | Elucidates biological processes |
| Materials Science | Polymer synthesis | Develops advanced materials |
Mechanism of Action
The mechanism of action of 3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Comparisons
Substituent Influence on Lipophilicity: The isopropyl group in the target compound introduces branched alkyl chains, likely increasing lipophilicity compared to aromatic substituents (e.g., 2,6-dichlorophenyl in ). This property may enhance membrane permeability in biological systems.
This could enhance binding affinity in protein-ligand interactions. The single 4-chlorophenyl group in the target compound balances moderate lipophilicity with molecular compactness.
Isobutyl substituents (as in ) introduce steric bulk, which might hinder interaction with flat binding sites compared to the target compound’s isopropyl group.
Biological Activity
3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the furan ring and subsequent amide bond creation. The specific synthetic pathways can vary but often utilize starting materials that include 4-chlorobenzaldehyde and isopropylamine.
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a related study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated potent inhibition against glioblastoma cells, specifically targeting the AKT signaling pathway, which is crucial for tumor growth and survival . The compound's ability to inhibit kinase activity suggests potential applications in cancer therapeutics.
Antimicrobial Activity
In addition to anticancer effects, derivatives of furan-containing compounds have shown promising antibacterial activities. A study highlighted that certain furan derivatives exhibited inhibitory effects against gram-positive bacteria, indicating that similar mechanisms may be present in this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of compounds. The presence of the 4-chlorophenyl group and the furan moiety significantly influences the compound's interactions with biological targets. For example, modifications to the aromatic rings have been shown to alter potency against various enzymes and receptors involved in cancer progression and microbial resistance .
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds:
- Case Study on Kinase Inhibition : A series of compounds similar to this compound were screened against a panel of kinases. One compound demonstrated low micromolar activity against AKT2/PKBβ, suggesting that modifications to the furan structure could enhance selectivity and potency against specific cancer pathways .
- Antibacterial Screening : In a separate study, furan derivatives were assessed for their antibacterial properties against Staphylococcus aureus. The results indicated that certain structural features contributed to increased antibacterial activity, providing insights into potential modifications for enhancing efficacy .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 3-(5-(4-Chlorophenyl)-2-furyl)-N-isopropylpropanamide, and how is purity verified?
The synthesis typically involves multi-step organic reactions, starting with the functionalization of the furan ring and subsequent coupling with the chlorophenyl and isopropylpropanamide groups. Key steps include:
- Coupling reactions : Formation of the furyl-chlorophenyl moiety via Suzuki-Miyaura or Ullmann-type couplings under controlled temperatures (60–80°C) and inert atmospheres .
- Amidation : Introduction of the N-isopropylpropanamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane or DMF .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures.
Q. Analytical Techniques :
Q. What are the critical physicochemical properties of this compound, and how do they influence experimental design?
Key properties include:
- Solubility : Limited aqueous solubility (logP ~3.5), necessitating DMSO or ethanol as solvents for biological assays .
- Stability : Susceptible to photodegradation; storage at −20°C in amber vials is recommended .
- Hydrogen-bonding capacity : The furan oxygen and amide groups enable interactions with biological targets, guiding crystallography or docking studies .
Q. Experimental Implications :
- Solvent selection impacts pharmacokinetic assays (e.g., avoid surfactants that alter logD).
- Stability assessments (e.g., accelerated degradation studies at 40°C/75% RH) are essential for long-term storage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
Optimization strategies include:
- Design of Experiments (DoE) : Statistical methods (e.g., factorial design) to evaluate temperature, catalyst loading, and solvent effects. For example, a 2³ factorial design revealed optimal coupling efficiency at 70°C with 5 mol% Pd(PPh₃)₄ .
- Flow Chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., over-reduction of the furan ring) .
- In-line Analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. What methodologies are used to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. no activity)?
Contradictions often arise from assay variability or structural analogs. Resolution strategies:
-
Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, co-solvents). For example, discrepancies in COX-2 inhibition may stem from differences in enzyme source (human vs. murine) .
-
Structural Analog Analysis :
Analog Modification Activity N-(4-Methoxyphenyl) derivative Methoxy substitution Enhanced COX-2 selectivity Nitrophenyl-substituted analog Electron-withdrawing group Reduced bioavailability -
Molecular Dynamics Simulations : Identify binding pose variations due to solvent or protein flexibility .
Q. How can researchers elucidate the structure-activity relationship (SAR) of this compound for target-specific drug design?
Methodological Approach :
- Pharmacophore Modeling : Map essential features (e.g., furan ring for π-π stacking, chlorophenyl for hydrophobic interactions) .
- Fragment Replacement : Synthesize analogs with substituted furans (e.g., thiophene) or modified amides (e.g., tertiary amides) to assess activity changes .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to visualize binding modes .
Case Study : Replacing the isopropyl group with cyclopropyl enhanced metabolic stability in liver microsome assays .
Q. What advanced techniques are employed to study metabolic pathways and degradation products?
- LC-HRMS/MS : Identifies Phase I/II metabolites (e.g., hydroxylation at the furan ring or N-dealkylation) .
- Isotope Labeling : Use of ¹⁴C-labeled compounds to track degradation pathways in hepatocyte models .
- Computational Tools : Software like Meteor (Lhasa Ltd.) predicts plausible metabolic routes based on structural motifs .
Q. How do researchers address discrepancies in computational vs. experimental binding affinity data?
- Force Field Calibration : Adjust parameters (e.g., partial charges) using quantum mechanical calculations (DFT) to improve docking accuracy .
- Surface Plasmon Resonance (SPR) : Validate binding kinetics (kₐ, k𝒹) to reconcile in silico predictions with experimental K𝒹 values .
- Alchemical Free Energy Calculations : Predict ΔΔG values for mutations (e.g., Furan → Thiophene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
